2-Ethyl-1-propylpiperidine

Description

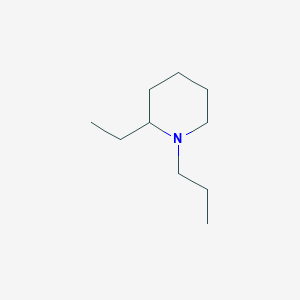

2-Ethyl-1-propylpiperidine is a tertiary amine derivative of piperidine, a six-membered heterocyclic ring containing one nitrogen atom. The compound features an ethyl group at the 2-position and a propyl group at the 1-position of the piperidine ring (Figure 1). Tertiary amines like this are widely used in pharmaceutical synthesis, agrochemicals, and organic catalysis due to their basicity and lipophilicity .

Properties

IUPAC Name |

2-ethyl-1-propylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-3-8-11-9-6-5-7-10(11)4-2/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCDAGCVLACRMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-propylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-propylamine with 2-ethyl-1,5-dibromopentane in the presence of a base can yield 2-Ethyl-1-propylpiperidine. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine derivatives. For 2-Ethyl-1-propylpiperidine, the hydrogenation of 2-ethyl-1-propylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions can be employed .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1-propylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding piperidinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Piperidinones.

Reduction: Amine derivatives.

Substitution: N-alkyl or N-acyl piperidines.

Scientific Research Applications

2-Ethyl-1-propylpiperidine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives used in drug discovery and development.

Biology: The compound is used in the study of biological pathways and interactions involving piperidine-containing molecules.

Medicine: Piperidine derivatives, including 2-Ethyl-1-propylpiperidine, are explored for their potential therapeutic effects, such as analgesic, anti-inflammatory, and anticancer properties.

Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-1-propylpiperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Functional Group Variations

Piperidine derivatives exhibit diverse properties depending on substituent groups. Below is a comparative analysis of 2-Ethyl-1-propylpiperidine with four analogous compounds:

Key Observations:

Lipophilicity :

- Alkyl-substituted piperidines (e.g., 2-Ethyl-1-propylpiperidine) exhibit higher log P values than derivatives with polar groups (e.g., esters or sulfones). This impacts their membrane permeability and bioavailability .

- Ethyl 2-(piperidin-4-yl)acetate’s ester group reduces log P by ~0.7 compared to 2-Ethyl-1-propylpiperidine, enhancing water solubility .

Reactivity and Stability :

- Compounds with benzyl or methylene groups (e.g., 1-Benzyl-2,2-dimethyl-4-methylene-piperidine) may undergo oxidative degradation, releasing toxic fumes during combustion .

- Sulfonyl and ester groups (e.g., 2-Ethyl-1-(methylsulfonyl)pyrrolidine) introduce hydrolytic instability under acidic or basic conditions .

Safety Profiles: Limited safety data exist for 2-Ethyl-1-propylpiperidine, but tertiary amines generally pose risks of skin/eye irritation and moderate oral toxicity. Aromatic derivatives (e.g., benzyl-substituted) carry additional combustion hazards, as noted in safety data sheets .

Biological Activity

2-Ethyl-1-propylpiperidine is a heterocyclic organic compound belonging to the piperidine family, characterized by an ethyl group at the second position and a propyl group at the first position of the piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter modulation, which may have implications for therapeutic applications.

- Chemical Formula : CHN

- CAS Number : 865074-82-4

- IUPAC Name : 2-ethyl-1-propylpiperidine

The biological activity of 2-Ethyl-1-propylpiperidine primarily involves its interaction with various neurotransmitter systems. Piperidine derivatives are known to modulate dopaminergic and serotonergic pathways, which are crucial in the treatment of psychiatric disorders. The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling and physiological responses.

Biological Activity Overview

The biological activities of 2-Ethyl-1-propylpiperidine can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Influences dopamine and serotonin pathways, potentially affecting mood and behavior. |

| Analgesic Properties | Investigated for pain relief applications through its action on pain pathways. |

| Anti-inflammatory Effects | Potential to reduce inflammation, relevant in various therapeutic contexts. |

| Anticancer Potential | Explored for its effects on cancer cell lines, indicating possible cytotoxicity. |

Case Studies and Research Findings

- Neuropharmacological Studies :

-

Analgesic Research :

- A pharmacological evaluation revealed that certain piperidine derivatives could effectively alleviate pain in rodent models, suggesting that 2-Ethyl-1-propylpiperidine may share similar analgesic properties.

-

Anticancer Activity :

- In vitro studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines, hinting at the potential of 2-Ethyl-1-propylpiperidine in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Ethyl-1-propylpiperidine, it is beneficial to compare it with other piperidine derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Piperidine | Simple six-membered ring | Basic neuroactive properties |

| 2-Methylpiperidine | Methyl group at the second position | Similar but less potent than 2-Ethyl-1-propylpiperidine |

| 1-Propylpiperidine | Propyl group at the first position | Limited pharmacological diversity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.